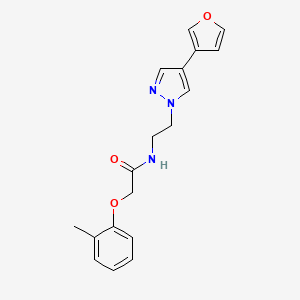
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reactants and conditions. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of a thiadiazole with a sulfonyl chloride followed by alkaline hydrolysis . This suggests that the synthesis of "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" could similarly involve the reaction of a thiazolyl compound with a sulfonyl chloride, followed by the introduction of the propanamide group.
Molecular Structure Analysis
The molecular structure of the compound likely features a thiazole ring, an ethylphenyl group, and a fluorophenylsulfonyl group attached to a propanamide backbone. The presence of these functional groups suggests potential sites for reactivity and interaction with other molecules. The structure of related compounds, such as the fluorescent labeling reagent discussed in paper , indicates that the compound may also be amenable to various spectroscopic techniques for analysis.
Chemical Reactions Analysis
The reactivity of similar compounds, such as N-Ethyl-5-phenylisoxazolium-3′-sulfonate, involves nucleophilic attack and the formation of stable enamine adducts . This implies that "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" may also undergo nucleophilic reactions, potentially with amines or other nucleophiles, leading to the formation of new derivatives or products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" are not directly provided, we can infer from related compounds that it may exhibit properties such as fluorescence , solubility in organic solvents, and reactivity under both acidic and basic conditions . The presence of the sulfonyl and amide groups suggests potential for hydrogen bonding and other dipolar interactions, which could influence its solubility and reactivity.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of compounds similar to "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" have been reported, where researchers have prepared derivatives by reacting specific amine and acid components. These compounds are fully analyzed and characterized using spectroscopic methods such as 1H NMR, 13C NMR, UV, IR, and mass spectral data, providing insights into their chemical structures and properties (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Applications
Antimicrobial and Anticancer Activities :
- Novel derivatives have been synthesized with potential antimicrobial, anticancer, and other biological activities. For instance, certain compounds exhibit significant activities against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Küçükgüzel et al., 2013).
Anticonvulsant Agents :
- Some derivatives containing a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity. Certain compounds have shown protection against induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Anticancer and Antimicrobial Agents :
- Research into flurbiprofen hydrazide derivatives has identified compounds with potential anti-HCV, anticancer, and antimicrobial activities, offering insights into the development of new therapeutic agents for treating various diseases (Çıkla et al., 2013).
Alzheimer’s Disease Drug Candidates :
- N-substituted derivatives of specific propanamide compounds have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, with some showing promising enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's therapy (Rehman et al., 2018).
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-2-14-3-5-15(6-4-14)18-13-27-20(22-18)23-19(24)11-12-28(25,26)17-9-7-16(21)8-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRAEFSJTHSVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)